molecular formula C24H24ClN3O2S2 B2705229 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide CAS No. 902900-98-5

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

Cat. No.: B2705229
CAS No.: 902900-98-5
M. Wt: 486.05
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Description

This compound is a thiazolo[3,4-a]quinazolinone derivative featuring a 3-chlorophenyl substituent, a sulfanylidene group, and a dipropylacetamide side chain. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the sulfanylidene moiety could contribute to tautomerism or redox activity. Synthesis typically involves multi-step reactions, including cyclization and functional group modifications, with characterization via NMR, IR, and mass spectrometry (MS) .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O2S2/c1-3-12-26(13-4-2)20(29)15-27-22-21(16-8-7-9-17(25)14-16)32-24(31)28(22)19-11-6-5-10-18(19)23(27)30/h7-9,14,18-19H,3-6,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQAGYSZOPXMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2CCCCC2N3C1=C(SC3=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazoloquinazoline core, followed by the introduction of the chlorophenyl group and the dipropylacetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazoloquinazoline core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

The compound 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a complex organic molecule with significant potential in various scientific fields. This article explores its applications, particularly in chemistry, biology, and medicine.

Chemistry

In the field of chemistry, this compound serves as an essential building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation : The sulfur atom can be oxidized to produce sulfoxides or sulfones.
  • Reduction : The carbonyl group may be reduced to form alcohols or amines.
  • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

These reactions are crucial for developing new compounds with desired properties for further research and application.

Biology

The biological applications of this compound are being actively explored due to its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for therapeutic development.

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of thiazoloquinazoline compounds exhibit significant antimicrobial activity against various pathogens. These findings suggest that the compound could be developed into effective antimicrobial agents .
  • Anticancer Properties : Initial studies have shown that related compounds possess cytotoxic effects against cancer cell lines, indicating potential as anticancer drugs .

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for new therapeutic agents. Its structural features allow it to interact with biological targets effectively:

  • Mechanism of Action : The compound may act by inhibiting specific molecular targets related to disease progression, contributing to its therapeutic effects.
  • Drug Development : Ongoing research aims to optimize the compound's efficacy and safety profile for potential clinical applications.

Industrial Applications

Beyond research and medicine, the compound has industrial applications in developing advanced materials with specific properties such as conductivity or fluorescence. These materials can be utilized in various technological fields including electronics and photonics.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for synthesisEnables development of new compounds
BiologyAntimicrobial and anticancer researchPotential for new therapies
MedicineLead compound for drug developmentTargeted therapeutic effects
IndustryAdvanced materials developmentEnhanced material properties

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles
Compound Name Core Structure Key Substituents Biological Target (Inferred)
Target Compound Thiazolo[3,4-a]quinazolinone 3-Chlorophenyl, dipropylacetamide Kinases, ion channels
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazo[1,5-a]quinazolinone 4-Chlorophenyl, thioxo Antimicrobial, anti-inflammatory
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Dithiazolium Chlorodithiazole, pyridine Electrophilic intermediates

Key Differences :

  • Chlorophenyl Position : The 3-chloro substitution in the target compound vs. 4-chloro in may alter steric interactions in binding pockets.
Physicochemical and ADME Properties
Property Target Compound Imidazoquinazolinone Dithiazolium
Molecular Weight ~500 g/mol ~350 g/mol ~250 g/mol
LogP (Predicted) 3.8–4.2 2.5–3.0 1.0–1.5
Hydrogen Bond Donors 1 (NH) 2 (NH, S=O) 0
Rotatable Bonds 6 3 2

Research Findings and Implications

  • Structural Uniqueness: The thiazolo[3,4-a]quinazolinone scaffold is understudied compared to imidazoquinazolines , offering novel bioactivity profiles.
  • Synergistic Effects : The combination of chlorophenyl and sulfanylidene groups may enhance target selectivity, as seen in antimicrobial dithiazoliums .
  • Limitations : Lack of in vivo data for the target compound contrasts with , where anti-inflammatory activity was hypothesized.

Biological Activity

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazoloquinazoline core structure and is being investigated for various therapeutic applications due to its interactions with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets can vary based on the biological context but may include:

  • Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes (e.g., CYP3A4), which are crucial for drug metabolism and can lead to drug-drug interactions .
  • Antimicrobial Activity : It has been shown to enhance the efficacy of other antimicrobial agents when used in combination therapies .

Biological Activity Studies

Recent studies have highlighted various biological activities associated with this compound:

Antibacterial Activity

Research indicates that derivatives of thiazoloquinazolines exhibit significant antibacterial properties against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance:

CompoundConcentration (μg/mL)Activity
2-[3-(3-chlorophenyl)-5-oxo...]100Significant antibacterial activity observed

The compound demonstrated notable efficacy at specific concentrations, showcasing its potential as an antimicrobial agent .

Antioxidant Activity

In addition to antibacterial properties, the compound has shown promising antioxidant activity. In vitro evaluations revealed that certain derivatives exhibited remarkable antioxidant effects at concentrations as low as 10 μg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazoloquinazoline derivatives. Variations in substituents can significantly influence their pharmacological profiles. For example:

  • Chlorophenyl Substituent : The presence of a chlorophenyl group enhances both antibacterial and antioxidant activities.
  • Thiazoloquinazoline Core : Modifications to the core structure can lead to improved enzyme inhibition and reduced toxicity towards normal cells .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various thiazoloquinazoline derivatives revealed that those with specific substitutions exhibited enhanced activity against resistant bacterial strains. The study emphasized the importance of structural modifications in developing effective antimicrobial agents.
  • Antioxidant Evaluation : Another study focused on the antioxidant potential of these compounds demonstrated that certain structural configurations led to significantly higher free radical scavenging activities compared to standard antioxidants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis of this heterocyclic compound involves multi-step reactions, including cyclization and functionalization. Key steps may mirror methods for analogous thiazoloquinazoline derivatives, such as using DBU (1,8-diazabicycloundec-7-ene) to facilitate cyclization under mild conditions . Optimization can be achieved by:

  • Temperature control : Reactions at 20–25°C in dioxane with triethylamine as a base (e.g., for chloroacetyl chloride coupling) .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Catalyst use : DBU or similar bases improve sulfanylidene group incorporation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve complex proton environments. The thiazoloquinazoline core will show distinct peaks for sulfanylidene (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR can confirm carbonyl (C=O, δ ~170–180 ppm) and chlorophenyl substituents .
  • IR : Validate the 5-oxo group (stretch ~1650–1750 cm⁻¹) and sulfanylidene (C=S, ~600–700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ with isotopic Cl patterns) .

Q. What strategies ensure the compound’s stability during storage and handling?

  • Methodological Answer :

  • Storage : Protect from moisture and light by storing in amber vials under inert gas (N₂/Ar) at –20°C .
  • Handling : Avoid prolonged exposure to oxidizing agents (e.g., H₂O₂, KMnO₄) due to the sulfanylidene group’s susceptibility to oxidation .
  • Stability assays : Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying pH and temperature .

Advanced Research Questions

Q. How can contradictions in synthetic yields from different methods be resolved?

  • Methodological Answer :

  • Comparative analysis : Replicate methods from (DBU-mediated cyclization) and (triethylamine/chloroacetyl chloride coupling) under identical conditions.
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, base strength) impacting yield .
  • Mechanistic studies : Probe intermediates via in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying this compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the sulfanylidene group’s electrophilicity to predict nucleophilic attack sites .
  • Molecular docking : Screen against targets like kinases or GABA receptors using AutoDock Vina, leveraging structural motifs from thiazoloquinazoline derivatives .
  • MD simulations : Assess stability in lipid bilayers (for bioavailability studies) with GROMACS, using parameters from the CGenFF force field .

Q. How can biological activity studies be designed when prior data on this compound are limited?

  • Methodological Answer :

  • Target selection : Prioritize enzymes/receptors common to thiazoloquinazoline derivatives (e.g., HDACs, COX-2) based on structural similarity .
  • Assay design :
  • In vitro : Use fluorescence polarization for binding affinity (IC₅₀) measurements.
  • Cell-based : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays .
  • SAR studies : Synthesize analogs with modified dipropylacetamide or chlorophenyl groups to identify pharmacophores .

Q. What methodologies optimize process control for scaling up synthesis?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization .
  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for purity (>98%) and optimize parameters (e.g., residence time, catalyst loading) .

Q. What reaction mechanisms explain key steps in the compound’s synthesis (e.g., cyclization, sulfanylidene incorporation)?

  • Methodological Answer :

  • Cyclization : Likely proceeds via intramolecular nucleophilic attack of the thiol group on a carbonyl carbon, facilitated by DBU deprotonation .
  • Sulfanylidene formation : Involves thiol-disulfide exchange or sulfur insertion using Lawesson’s reagent .
  • Kinetic studies : Use stopped-flow NMR to track intermediate lifetimes and validate proposed mechanisms .

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